molecular formula C22H18Br4Cl2O4 B1581368 Carbonic dichloride, polymer with 4,4'-(1-methylethylidene)bis(2,6-dibromophenol) and phenol CAS No. 94334-64-2

Carbonic dichloride, polymer with 4,4'-(1-methylethylidene)bis(2,6-dibromophenol) and phenol

Cat. No. B1581368
CAS RN: 94334-64-2
M. Wt: 736.9 g/mol
InChI Key: LJNDPOUIYDAJNC-UHFFFAOYSA-N
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Description

“Carbonic dichloride, polymer with 4,4’-(1-methylethylidene)bis(2,6-dibromophenol) and phenol” is a complex chemical compound. Its IUPAC name is 4,4’- (propane-2,2-diyl)diphenol compound with 4- (tert-butyl)phenol and phosgene (1:1:1) . It is also known as 2,2-Bis (4-hydroxyphenyl)propane-phosgene Copolymer .


Molecular Structure Analysis

The molecular structure of this compound is complex. The InChI code for this compound is 1S/C15H16O2.C10H14O.CCl2O/c1-15 (2,11-3-7-13 (16)8-4-11)12-5-9-14 (17)10-6-12;1-10 (2,3)8-4-6-9 (11)7-5-8;2-1 (3)4/h3-10,16-17H,1-2H3;4-7,11H,1-3H3 .


Physical And Chemical Properties Analysis

This compound has a melting point of 229-232 °C and a density of 0.63 g/cm3 .

Scientific Research Applications

Antioxidant Performance in Polymer Stabilization

The antioxidant performance of sterically hindered bisphenol antioxidants, like 4,4'-bis(2,6-di-tert-butylphenol), has been studied in carbon-chain polymers such as polypropylene and isoprene rubber. These antioxidants have shown high performance in stabilizing these polymers against accelerated aging, as evaluated by differential scanning calorimetry and other measurements (Akhmadullin et al., 2015).

Synthesis of Novel Poly(aryl ether ketone)s

Research on the synthesis of novel poly(aryl ether ketone)s, which include 2,6-naphthylene moieties and amide linkages in their main chains, has been conducted. These polymers are characterized by their high glass transition temperatures, suitable for melt processing, and excellent thermal stability and resistance to organic solvents (Cai et al., 2013).

Development of Poly(aryl ether carbonates)

New poly(aryl ether carbonates) have been synthesized to address the limitations of Bisphenol A polycarbonate (BPA-PC), like susceptibility to photo-Fries and hydrolytic degradation. These polymers exhibit amorphous character, high molecular weights, and glass transition temperatures ranging from 136 to 149 °C (Alomar & Boyles, 2019).

Bioremediation of Bisphenol A

The potential role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A, a widely used chemical in polymer synthesis, has been explored. This research is crucial for understanding the biodegradability and environmental fate of such compounds (Chhaya & Gupte, 2013).

Polymerization Behavior of Monomers

Research into the polymerization behavior of monomers like 2,6-Di(tert-butyl)-4-vinylphenol, relevant to the field of polymer chemistry, provides insights into the mechanisms and efficiency of polymerization processes (Braun & Meier, 1974).

Safety And Hazards

Safety information suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br4O2.C6H6O.CCl2O/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8;7-6-4-2-1-3-5-6;2-1(3)4/h3-6,20-21H,1-2H3;1-5,7H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNDPOUIYDAJNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br.C1=CC=C(C=C1)O.C(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Br4Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

94334-64-2
Record name Carbonic dichloride, polymer with 4,4′-(1-methylethylidene)bis[2,6-dibromophenol] and phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94334-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

736.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 160324

CAS RN

94334-64-2
Record name Carbonic dichloride, polymer with 4,4'-(1-methylethylidene)bis(2,6-dibromophenol) and phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094334642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonic dichloride, polymer with 4,4'-(1-methylethylidene)bis[2,6-dibromophenol] and phenol
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbonic dichloride, polymer with 4,4'-(1-methylethylidene)bis[2,6-dibromophenol] and phenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbonic dichloride, polymer with 4,4'-(1-methylethylidene)bis(2,6-dibromophenol) and phenol
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Carbonic dichloride, polymer with 4,4'-(1-methylethylidene)bis(2,6-dibromophenol) and phenol
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Carbonic dichloride, polymer with 4,4'-(1-methylethylidene)bis(2,6-dibromophenol) and phenol
Reactant of Route 4
Carbonic dichloride, polymer with 4,4'-(1-methylethylidene)bis(2,6-dibromophenol) and phenol
Reactant of Route 5
Carbonic dichloride, polymer with 4,4'-(1-methylethylidene)bis(2,6-dibromophenol) and phenol
Reactant of Route 6
Carbonic dichloride, polymer with 4,4'-(1-methylethylidene)bis(2,6-dibromophenol) and phenol

Citations

For This Compound
1
Citations
P Hennebert - Detritus, 2021 - researchgate.net
Plastics containing brominated flame retardants (BFR) currently contain both “legacy” regulated and non-regulated BFR (R-BFRs and NR-BFRs), as evidenced by the increasingly lower …
Number of citations: 4 www.researchgate.net

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